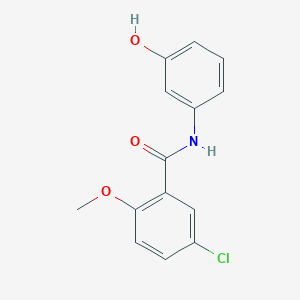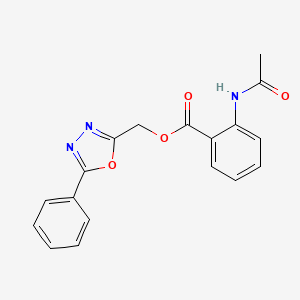
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzamide
Descripción general
Descripción
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzamide, also known as BHQ or Benzyhydroxyquinoline, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC) and has been shown to have antitumor and anti-inflammatory effects.
Mecanismo De Acción
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzamide inhibits the activity of PKC by binding to the regulatory domain of the enzyme, which prevents its activation by diacylglycerol (DAG) and other signaling molecules. PKC is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in the development and progression of cancer and other diseases. By blocking the activity of PKC, this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation and neuronal excitability in other cell types.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of PKC activity, reduction of pro-inflammatory cytokine and chemokine production, modulation of ion channel and receptor activity, and induction of cell cycle arrest and apoptosis in cancer cells. These effects are mediated by the binding of this compound to specific target proteins in the cell, which results in changes in their activity and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzamide has several advantages for use in lab experiments, including its high potency and specificity for PKC inhibition, its ability to penetrate cell membranes and blood-brain barrier, and its low toxicity and side effects. However, this compound also has some limitations, including its potential for off-target effects on other signaling pathways and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzamide, including the development of more potent and selective PKC inhibitors, the identification of new target proteins for this compound, and the exploration of its therapeutic potential in other diseases and conditions. Additionally, the use of this compound as a tool for studying PKC signaling pathways and other cellular processes could provide valuable insights into the mechanisms of disease and potential targets for drug development.
Aplicaciones Científicas De Investigación
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzamide has been used in a variety of scientific research applications, including cancer research, inflammation research, and neuroscience research. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of PKC, which is involved in cell signaling pathways that promote tumor growth. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response to infection and injury. In neuroscience research, this compound has been shown to modulate the activity of ion channels and receptors in the brain, which are involved in neuronal signaling and synaptic plasticity.
Propiedades
IUPAC Name |
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-19-13-6-5-9(15)7-12(13)14(18)16-10-3-2-4-11(17)8-10/h2-8,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBWEIURTVSUPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-pyridinylamino)carbonyl]phenyl propionate](/img/structure/B4407954.png)
![N-(4-chlorophenyl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4407959.png)


![1-(4-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4407978.png)
![N-[4-(4-morpholinyl)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4407984.png)
amine hydrochloride](/img/structure/B4407988.png)
![2-[(2-chlorophenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4408004.png)
![1-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4408006.png)
![N-(4-methoxyphenyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B4408011.png)

![2-[(4-fluorophenyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4408023.png)
![N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4408030.png)
![1-{2-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4408035.png)